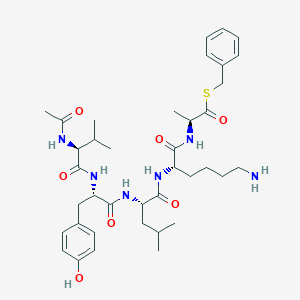
Ac-Val-Tyr-Leu-Lys-Ala-SBzl
Descripción general
Descripción
Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a compound derived from a peptide called enkephalin, which is an endogenous opioid peptide involved in the regulation of pain perception. The molecular formula of this compound is C38H56N6O7S, and it has a molecular weight of 741 g/mol.
Mecanismo De Acción
Target of Action
Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a compound derived from a peptide called enkephalin. Enkephalin is an endogenous opioid peptide involved in the regulation of pain perception. This compound is also known as Ac-VYLKA-thiobenzyl ester and is used as a KSHV protease substrate for the development of a high throughput colorimetric assay for inhibitor screening .
Métodos De Preparación
The synthesis of Ac-Val-Tyr-Leu-Lys-Ala-SBzl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
Ac-Val-Tyr-Leu-Lys-Ala-SBzl can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Aplicaciones Científicas De Investigación
Ac-Val-Tyr-Leu-Lys-Ala-SBzl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: The compound is studied for its role in modulating pain perception and its interactions with opioid receptors.
Medicine: Research focuses on its potential therapeutic applications in pain management and as a lead compound for developing new analgesics.
Industry: It is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Comparación Con Compuestos Similares
Ac-Val-Tyr-Leu-Lys-Ala-SBzl can be compared with other enkephalin-derived peptides, such as:
Met-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Leu-enkephalin: Similar to Met-enkephalin but with leucine instead of methionine at the terminal position.
Dynorphin: A larger opioid peptide with a broader range of physiological effects.
The uniqueness of this compound lies in its specific amino acid sequence and its potential for targeted therapeutic applications .
Propiedades
IUPAC Name |
S-benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N6O7S/c1-23(2)20-31(43-36(49)32(21-27-15-17-29(46)18-16-27)44-37(50)33(24(3)4)41-26(6)45)35(48)42-30(14-10-11-19-39)34(47)40-25(5)38(51)52-22-28-12-8-7-9-13-28/h7-9,12-13,15-18,23-25,30-33,46H,10-11,14,19-22,39H2,1-6H3,(H,40,47)(H,41,45)(H,42,48)(H,43,49)(H,44,50)/t25-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWVTOCPBXNJLB-FBUQYSLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)SCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)
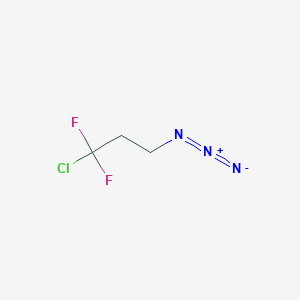
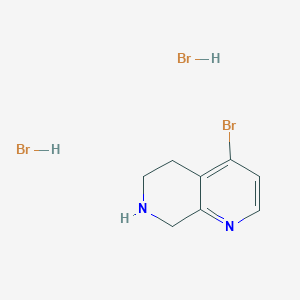
![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)
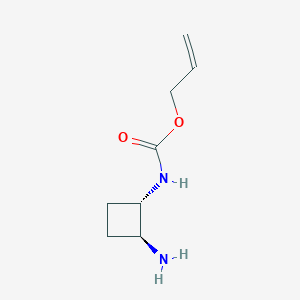
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
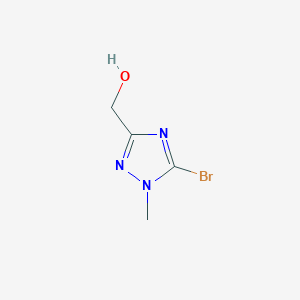
![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

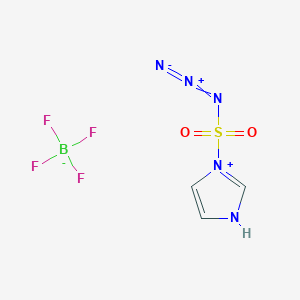
![4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1383524.png)
![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
